N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide
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Overview
Description
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide is a complex organic compound that features a benzothiazole ring fused to a phenyl ring, which is further connected to a carbamothioyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-aminobenzenethiol with 4-chloro-3-ethoxybenzoyl chloride under basic conditions to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using thioamide or carbon dioxide as raw materials. The reaction system may be irradiated with a blue LED under an air atmosphere to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazole derivatives .
Scientific Research Applications
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific luminescent properties.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular receptors, modulating signal transduction pathways that lead to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
- N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}-3,5-dichloro-4-methoxybenzamide
Uniqueness
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and chloro substituents enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-chloro-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S2/c1-2-29-19-12-9-15(13-17(19)24)21(28)27-23(30)25-16-10-7-14(8-11-16)22-26-18-5-3-4-6-20(18)31-22/h3-13H,2H2,1H3,(H2,25,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGRTQGFYLKRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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